molecular formula C18H23N7O3 B2604633 ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate CAS No. 2034230-54-9

ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate

Cat. No. B2604633
M. Wt: 385.428
InChI Key: WIAHTNWBCPRTKJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl group, a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperidine ring. These groups are common in many pharmaceutical compounds due to their ability to form hydrogen bonds and their metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The 1,2,4-triazole and pyrimidine rings are aromatic and planar, while the azetidine and piperidine rings are saturated and have a puckered conformation .

Scientific Research Applications

Synthesis and Potential Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing at position 2, morpholine, piperidine, or piperazine moieties, has been prepared. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which have a related structure with prazosin, were tested for their antihypertensive activity. Compounds exhibited promising activity, highlighting the potential application of such derivatives in developing antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation of carboxamide with aromatic aldehydes, have been screened for cytotoxicity against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition activity, demonstrating their potential as therapeutic agents in cancer and inflammation treatments (Rahmouni et al., 2016).

Green Chemistry and Synthesis Methodologies

Research has introduced new additives for the practical and eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, emphasizing the principles of green chemistry. This methodology avoids the use of hazardous materials and reduces the generation of hazardous waste, presenting an efficient alternative to traditional synthesis approaches (Khaligh et al., 2020).

Antibacterial and Antioxidant Activities

Ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis H37RV. This highlights the compound's potential application in the development of new antimicrobial and antioxidant agents (Bhoi et al., 2016).

Tuberculostatic Activity

Structural analogs of a promising antituberculous agent, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for their tuberculostatic activity. This research emphasizes the importance of developing new compounds for the treatment of tuberculosis, showcasing the potential of ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate derivatives in this field (Titova et al., 2019).

Future Directions

Future research could involve synthesizing derivatives of this compound and testing their biological activity. This could lead to the development of new drugs with improved potency and selectivity .

properties

IUPAC Name

ethyl 1-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3/c1-2-28-18(27)13-4-3-5-23(7-13)17(26)14-8-24(9-14)15-6-16(21-11-20-15)25-12-19-10-22-25/h6,10-14H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAHTNWBCPRTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperidine-3-carboxylate

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